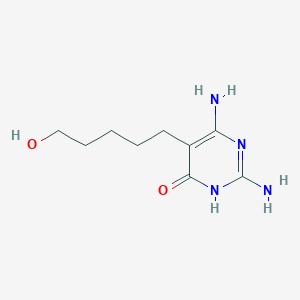
7H-Purine, 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine is a complex organic compound with a molecular formula of C20H13ClN6. This compound is notable for its unique structure, which includes a purine base substituted with an imidazole ring and various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting benzil with ammonium acetate and an aldehyde under acidic conditions.
Substitution on the purine ring: The imidazole derivative is then reacted with a chlorinated purine derivative under basic conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The imidazole ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The purine base can also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and have similar biological activities.
Purine derivatives: These compounds share the purine base structure and are involved in various biological processes.
Chlorinated organic compounds: These compounds contain chlorine atoms and can undergo similar chemical reactions.
The uniqueness of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine lies in its combined structure of imidazole and purine rings, which gives it distinct chemical and biological properties.
Properties
CAS No. |
916976-70-0 |
|---|---|
Molecular Formula |
C22H17ClN6 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-chloro-6-(4,5-diphenylimidazol-1-yl)-7-ethylpurine |
InChI |
InChI=1S/C22H17ClN6/c1-2-28-13-25-20-19(28)21(27-22(23)26-20)29-14-24-17(15-9-5-3-6-10-15)18(29)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
XJWMGLZRODABAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=NC(=N2)Cl)N3C=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


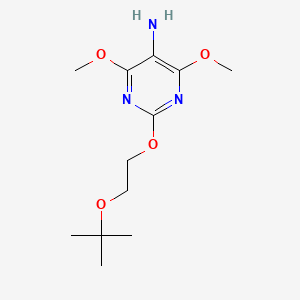
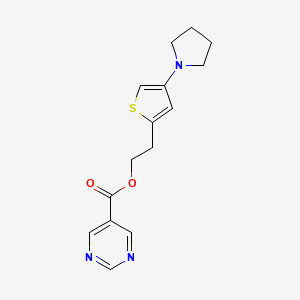
![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
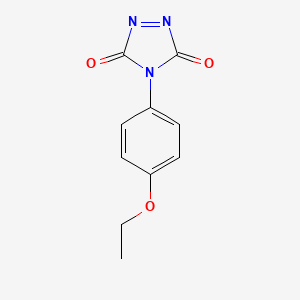
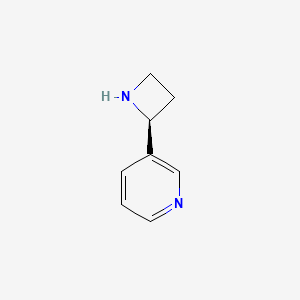
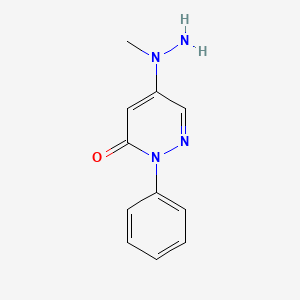
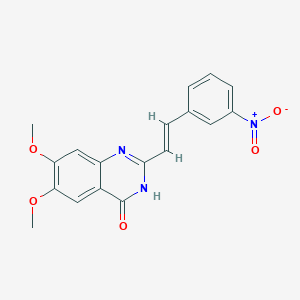
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
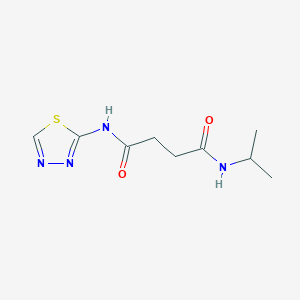
![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)

![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)
